1-Phenyl-N-[(trimethylsilyl)methyl]methanimine
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Overview
Description
1-Phenyl-N-[(trimethylsilyl)methyl]methanimine is an organic compound with the molecular formula C12H21NSi. It is a derivative of methanimine, where a phenyl group and a trimethylsilyl group are attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-Phenyl-N-[(trimethylsilyl)methyl]methanimine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under anhydrous conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-N-[(trimethylsilyl)methyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-N-[(trimethylsilyl)methyl]methanimine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-N-[(trimethylsilyl)methyl]methanimine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The phenyl group can interact with aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Phenyl-N-[(trimethylsilyl)methyl]methanimine can be compared with similar compounds such as:
1,1-Diphenyl-N-(trimethylsilyl)methanimine: This compound has two phenyl groups instead of one, which can affect its chemical properties and reactivity.
(E)-1-Phenyl-N-[(trimethylsilyl)methyl]methanimine: The (E)-isomer has a different spatial arrangement, influencing its reactivity and interactions
Properties
CAS No. |
57402-97-8 |
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Molecular Formula |
C11H17NSi |
Molecular Weight |
191.34 g/mol |
IUPAC Name |
1-phenyl-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C11H17NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI Key |
AGLFZNHNZOGOSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN=CC1=CC=CC=C1 |
Origin of Product |
United States |
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